molecular formula C14H22ClN3O3 B1662269 4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride CAS No. 64208-32-8

4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride

Cat. No. B1662269
CAS RN: 64208-32-8
M. Wt: 315.79 g/mol
InChI Key: YQVFCYCTITZLSX-UHFFFAOYSA-N
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Description

4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research for its ability to block the effects of β2-adrenergic receptor activation.

Scientific research applications

Beta-Adrenergic Blocking Agents with Acute Antihypertensive Activity

This compound has been investigated for its role as a beta-adrenergic blocking agent with potential antihypertensive activity. Modifications to its structure have led to the development of highly cardioselective beta-adrenergic blocking agents, such as certain derivatives, which demonstrate acute antihypertensive activity without relying on vasodilating or beta 2-agonist properties (Baldwin et al., 1979).

Fluorescent Imidazole-Based Chemosensors

Derivatives of this compound have been used to create reversible luminescent sensors for detecting cyanide and mercury ions. These sensors work by quenching fluorescence and decreasing singlet state life time upon the detection of CN- ions, with a detection limit in the micromolar range in specific systems (Emandi et al., 2018).

Positron Emission Tomography (PET) Imaging

A derivative of this compound, 4-(3-t-butylamino-2-hydroxypropoxy)-benzimidazol-2 (11C)-one (CGP 12177), was synthesized for beta receptor studies in positron emission tomography. This synthesis was achieved with a specific activity conducive for PET imaging applications (Boullais et al., 1986).

Induction of Apoptosis in Cancer Cells

A related bicyclic N-fused aminoimidazoles derivative has shown anticancer potentiality, particularly against breast and kidney cancer cells. It induces apoptosis in cancer cells by upregulating PTEN, leading to the inhibition of the Wnt/TCF signaling cascade and arresting the S phase in breast cancer cells (Siddharth et al., 2013).

Synthesis and Properties of Polymer Derivatives

This compound has been involved in the synthesis of polymer derivatives with varied properties. These derivatives have been used to explore new materials with potential applications in various fields, such as electrochemistry and photophysics (Deniz et al., 2013).

properties

IUPAC Name

4-[3-(tert-butylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3.ClH/c1-14(2,3)15-7-9(18)8-20-11-6-4-5-10-12(11)17-13(19)16-10;/h4-6,9,15,18H,7-8H2,1-3H3,(H2,16,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVFCYCTITZLSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1NC(=O)N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474681
Record name 4-(3-(Tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500487
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride

CAS RN

64208-32-8
Record name 4-(3-(Tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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